molecular formula C5H2ClF3N2O B7900109 5-chloro-6-(trifluoromethyl)-1H-pyrimidin-4-one

5-chloro-6-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7900109
M. Wt: 198.53 g/mol
InChI Key: RYYUZNDUQQINCS-UHFFFAOYSA-N
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Description

Compound “5-chloro-6-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-chloro-6-(trifluoromethyl)-1H-pyrimidin-4-one” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:

    One-step carbonization: This method involves the direct carbonization of the precursor material under controlled conditions.

    Two-step carbonization: This method includes an initial carbonization step followed by further treatment to enhance the properties of the compound.

    Hydrothermal method: This involves the use of high-temperature and high-pressure water to facilitate the reaction.

    Template method: This method uses a template to guide the formation of the desired structure.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The choice of industrial method depends on factors such as the availability of raw materials, production cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Compound “5-chloro-6-(trifluoromethyl)-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Compound “5-chloro-6-(trifluoromethyl)-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of compound “5-chloro-6-(trifluoromethyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound “5-chloro-6-(trifluoromethyl)-1H-pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    CID 2244 (aspirin): Known for its anti-inflammatory properties.

    CID 5161 (salicylsalicylic acid): Used in the treatment of various medical conditions.

    CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.

    CID 1548887 (sulindac): Used to treat pain and inflammation.

The uniqueness of compound “this compound” lies in its distinct chemical structure and reactivity, which make it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

5-chloro-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYUZNDUQQINCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=C(N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C(=C(N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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